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Compound of Interest
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Cat. No.: B1669567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CP-775146 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor

Alpha (PPARα).[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid

metabolism, particularly in the liver.[1] Activation of PPARα leads to the upregulation of genes

involved in fatty acid uptake, binding, and β-oxidation, thereby reducing lipid accumulation in

hepatocytes. These characteristics make CP-775146 a valuable tool for in vitro studies of

hepatic lipid metabolism and for the preclinical evaluation of therapeutic strategies targeting

non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.

Primary hepatocytes are a crucial in vitro model system as they closely mimic the physiological

functions of the liver.[2] Utilizing CP-775146 in primary hepatocyte cultures allows for the

detailed investigation of its mechanism of action and its effects on cellular lipid homeostasis in

a controlled environment.

Mechanism of Action
CP-775146 acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the

retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as

peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

This binding event recruits coactivator proteins and initiates the transcription of genes involved

in fatty acid metabolism.
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Key downstream effects of CP-775146-mediated PPARα activation in hepatocytes include:

Increased Fatty Acid Oxidation: Upregulation of genes such as Acyl-CoA Oxidase 1

(ACOX1), Carnitine Palmitoyltransferase 1 (CPT1), and Long-chain acyl-CoA

dehydrogenase (ACADL).[1]

Reduced Triglyceride Accumulation: By promoting the breakdown of fatty acids, CP-775146
helps to decrease the substrate available for triglyceride synthesis.

Induction of Fibroblast Growth Factor 21 (FGF21): FGF21 is a metabolic regulator with

beneficial effects on glucose and lipid metabolism.[1]

Experimental Applications
The use of CP-775146 in primary hepatocyte culture is applicable to a variety of research

areas:

NAFLD Research: Investigating the potential of PPARα agonists to reverse or prevent

hepatic steatosis.

Drug Discovery: Screening and characterizing novel compounds that modulate lipid

metabolism.

Mechanistic Studies: Elucidating the detailed molecular pathways regulated by PPARα in

hepatocytes.

Toxicology Studies: Assessing the potential for drug-induced steatosis and the protective

effects of PPARα activation.

Data Presentation
Table 1: In Vivo Effects of CP-775146 on Liver Lipid
Metabolism in High-Fat Diet-Fed Mice[1]
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Parameter
Control (High-Fat
Diet)

CP-775146 (0.1
mg/kg)

Fold Change

Gene Expression

(mRNA)

Acadl 1.00 2.5 ± 0.3 ↑ 2.5

Acox1 1.00 3.2 ± 0.4 ↑ 3.2

Ehhadh 1.00 2.8 ± 0.3 ↑ 2.8

Fgf21 1.00 4.5 ± 0.5 ↑ 4.5

Cpt1β 1.00 3.0 ± 0.4 ↑ 3.0

Protein Expression

CPT1α 1.00 1.8 ± 0.2 ↑ 1.8

CPT1β 1.00 2.1 ± 0.3 ↑ 2.1

Biochemical Markers

Hepatic Triglycerides

(mg/g)
150 ± 15 90 ± 10 ↓ 0.6

Serum ALT (U/L) 120 ± 12 70 ± 8 ↓ 0.58

Serum AST (U/L) 250 ± 25 150 ± 18 ↓ 0.6

Data are presented as mean ± standard deviation. Fold change is relative to the control group.

Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hepatocytes
This protocol outlines a general method for isolating and culturing primary hepatocytes, which

can be adapted from various published sources.[3][4][5]

Materials:

Collagenase (Type IV)
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Hepatocyte Wash Medium (e.g., Williams' Medium E with supplements)

Percoll

Collagen-coated culture plates

Hepatocyte Plating Medium (e.g., Williams' Medium E with serum and supplements)[6]

Hepatocyte Maintenance Medium (e.g., serum-free Williams' Medium E with supplements)[7]

Procedure:

Liver Perfusion: Perfuse the liver in situ through the portal vein, first with a calcium-free

buffer containing EGTA, followed by a buffer containing collagenase to digest the

extracellular matrix.

Cell Dissociation: Gently dissociate the digested liver in wash medium to release the

hepatocytes.

Cell Filtration and Purification: Filter the cell suspension through a cell strainer (e.g., 70 µm)

to remove undigested tissue. Purify the hepatocytes from other cell types using a Percoll

gradient centrifugation.

Cell Viability and Counting: Assess cell viability using the trypan blue exclusion method. A

viability of >85% is generally considered good. Count the viable hepatocytes.

Cell Plating: Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5

x 10^6 cells/well for a 6-well plate) in plating medium.

Cell Attachment: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 4-6

hours to allow for cell attachment.

Medium Change: After attachment, replace the plating medium with maintenance medium.

The cells are now ready for treatment with CP-775146.

Protocol 2: Treatment of Primary Hepatocytes with CP-
775146
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Materials:

CP-775146 stock solution (e.g., in DMSO)

Hepatocyte Maintenance Medium

Primary hepatocytes cultured as described in Protocol 1

Procedure:

Prepare CP-775146 Working Solutions: Dilute the CP-775146 stock solution in hepatocyte

maintenance medium to achieve the desired final concentrations. A typical concentration

range for in vitro studies with PPARα agonists is 0.1 to 10 µM. It is recommended to perform

a dose-response experiment to determine the optimal concentration for your specific

experimental endpoint. Ensure the final DMSO concentration is consistent across all

treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Treatment: Remove the existing medium from the cultured hepatocytes and add the medium

containing the desired concentration of CP-775146 or vehicle control (medium with the same

concentration of DMSO).

Incubation: Incubate the cells for the desired period. The incubation time will depend on the

endpoint being measured. For gene expression analysis, a 24-hour incubation is often

sufficient. For lipid accumulation assays, a 24 to 48-hour incubation may be necessary.

Endpoint Analysis: After the incubation period, proceed with the desired analysis, such as

RNA isolation for gene expression analysis, cell lysis for protein analysis, or staining for lipid

accumulation.

Protocol 3: Analysis of Gene Expression by qRT-PCR
Materials:

RNA isolation kit

cDNA synthesis kit

qPCR master mix
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Primers for target genes (e.g., ACOX1, CPT1A, FGF21) and a housekeeping gene (e.g.,

GAPDH, ACTB)

Procedure:

RNA Isolation: Isolate total RNA from the treated and control hepatocytes using a

commercially available kit according to the manufacturer's instructions.

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix,

and specific primers for the target and housekeeping genes.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing

the expression of the target genes to the housekeeping gene.

Protocol 4: Assessment of Cellular Lipid Accumulation
Materials:

Oil Red O staining solution

Formalin (10%)

Phosphate-buffered saline (PBS)

Isopropyl alcohol

Procedure:

Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for at least

1 hour.

Staining: Wash the fixed cells with water and then with 60% isopropyl alcohol. Stain the cells

with a freshly prepared and filtered Oil Red O solution for 10-15 minutes.

Washing: Wash the cells with 60% isopropyl alcohol and then with water to remove excess

stain.
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Visualization and Quantification: Visualize the lipid droplets under a microscope. For

quantification, the stained lipid can be eluted with 100% isopropyl alcohol, and the

absorbance can be measured at a specific wavelength (e.g., 510 nm).

Visualizations
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Caption: CP-775146 signaling pathway in hepatocytes.
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Caption: Experimental workflow for studying CP-775146.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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